molecular formula H18I2N6Ni B085815 Azane;diiodonickel CAS No. 13859-68-2

Azane;diiodonickel

Cat. No.: B085815
CAS No.: 13859-68-2
M. Wt: 414.69 g/mol
InChI Key: FQWFGADADYOXJU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;diiodonickel is a coordination compound consisting of nickel, iodine, and ammonia. This compound is of interest due to its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure includes a nickel center coordinated by two iodine atoms and ammonia molecules, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azane;diiodonickel typically involves the reaction of nickel salts with iodine in the presence of ammonia. One common method is to dissolve nickel(II) chloride in water, followed by the addition of iodine and ammonia. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Azane;diiodonickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to lower oxidation state nickel species.

    Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.

Major Products:

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(I) or nickel(0) species.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Azane;diiodonickel has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for nickel-based catalysts.

Comparison with Similar Compounds

    Nickel(II) chloride: A simple nickel salt used in various chemical reactions.

    Nickel(II) iodide: Another nickel halide with similar properties.

    Ammonia complexes of nickel: Various complexes where ammonia is coordinated to nickel.

Uniqueness: Azane;diiodonickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of iodine and ammonia ligands provides unique electronic and steric properties, making it suitable for specific applications that other nickel compounds may not be able to achieve.

Properties

IUPAC Name

azane;diiodonickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWFGADADYOXJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.[Ni](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H18I2N6Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584321
Record name Diiodonickel--ammonia (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-68-2
Record name Diiodonickel--ammonia (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.